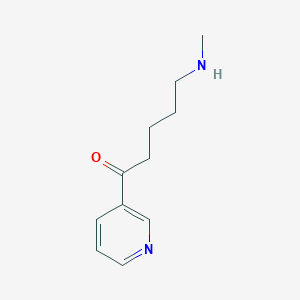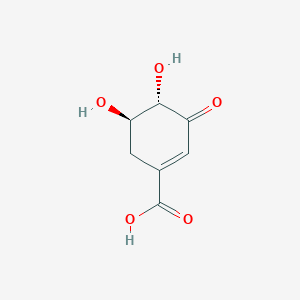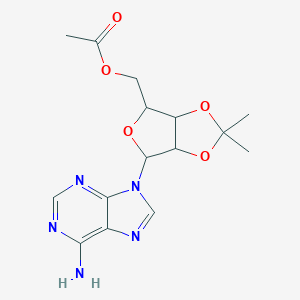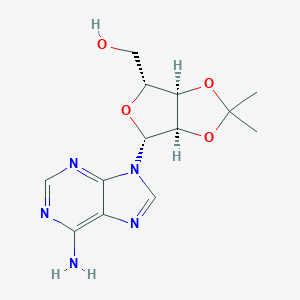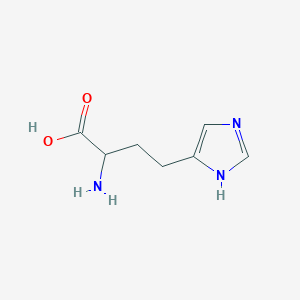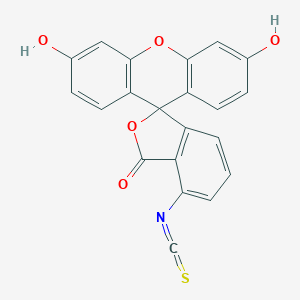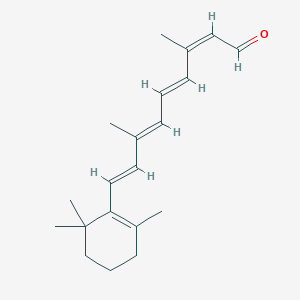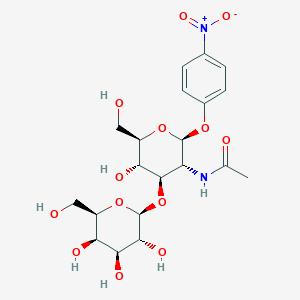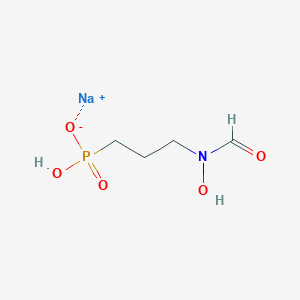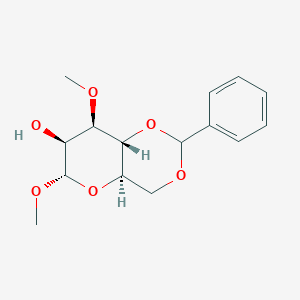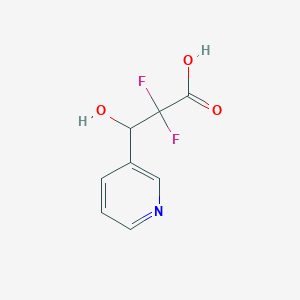
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A novel and efficient synthesis method for long-chain 2,2-difluoro-3-hydroxyacids, closely related to 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, has been identified. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions. This approach is marked by selective cleavage of the CO-CF3 bond and avoids products from CO-CF2R bond cleavage, providing a straightforward pathway to these compounds with good to excellent yields (Jiménez, Bosch, & Guerrero, 2005).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid features significant attributes such as difluoro and hydroxy groups that influence its reactivity and chemical behavior. While specific studies on the molecular structure of this exact compound were not found, research on analogous structures suggests that the difluoroalkyl and hydroxy functionalities play crucial roles in their chemical reactivity and properties.
Chemical Reactions and Properties
The reactivity of polyfluoroacyl compounds, which share functional group similarities with 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, has been explored. These compounds undergo nucleophilic addition followed by ring opening and cyclization when reacted with hydroxylamine, leading to the formation of novel heterocyclic systems. This behavior underscores the reactive nature of the difluoroacyl group in facilitating the formation of complex molecules (Sosnovskikh, Moshkin, & Irgashev, 2006).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Optically Resolved Compounds
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid has been utilized in the enantioselective synthesis of various compounds. For instance, Hayashi et al. (1991) achieved the separation of racemic perfluoro(2-dimethylamino-propionic acid), a compound similar in structure, into its enantiomers. This process involved preparative silica gel HPLC and hydrolysis, highlighting the compound's role in producing optically resolved new perfluorocarboxylic acids (Hayashi et al., 1991).
Synthesis of Difluorinated Pseudopeptides
The compound has been employed in the synthesis of difluorinated pseudopeptides. Gouge et al. (2004) used a derivative of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid in the Ugi reaction, a method known for producing diverse molecular structures. This work led to the creation of various difluorinated pseudopeptides, demonstrating the compound's versatility in peptide mimetic chemistry (Gouge, Jubault, & Quirion, 2004).
Synthesis of Trifluoromethyl-Containing Compounds
In another study, Ohkura et al. (2003) explored the synthesis of trifluoromethyl-containing compounds using a similar structure, 2-(aminomethyl)pyridine. This reaction produced diastereomeric compounds with significant kinetic diastereoselectivity. Such research underscores the compound's role in synthesizing trifluoromethylated molecules, which are valuable in pharmaceuticals and agrochemicals (Ohkura, Berbasov, & Soloshonok, 2003).
Improved Syntheses of Mimosine and Related Compounds
Research by Harris (1976) on related compounds such as DL-u-amino-β-(3-hydroxy-4-oxo-1,4-dihydro-l-pyridyl)propionic acid (DL- mimosine) has shown improved synthesis methods. This work is significant for producing pyridone derivatives more efficiently, which has implications in various biochemical applications (Harris, 1976).
Kinetic Resolution in Organic Synthesis
Zhou et al. (2008) conducted a kinetic resolution of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates, highlighting the importance of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid in resolving chiral molecules. This research is crucial for the production of enantiomerically pure compounds, a critical aspect in pharmaceutical synthesis (Zhou, Xu, & Chen, 2008).
Bionanocomposite Development
Totaro et al. (2017) used a derivative, 3-(4-hydroxyphenyl)propionic acid, as an organic modifier in layered double hydroxides for bionanocomposite development. These materials exhibit high thermal stability and mechanical reinforcement, demonstrating the compound's utility in advanced material science (Totaro et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-2-1-3-11-4-5/h1-4,6,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTDPIPPGFFXPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(C(=O)O)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403182 |
Source


|
| Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid | |
CAS RN |
887354-54-3 |
Source


|
| Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


